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Compound of Interest

Compound Name: 4-Ethoxyquinazoline

Cat. No.: B1667964

Spectroscopic Interpretation of 4-
Ethoxyquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-
Ethoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry. Due to the
limited availability of published experimental spectra for this specific molecule, this document
presents a predicted dataset based on the analysis of its structural features and comparison
with analogous compounds. The information herein is intended to serve as a valuable
reference for the characterization, identification, and further development of 4-
Ethoxyquinazoline and its derivatives.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Ethoxyquinazoline.

'H NMR Spectroscopy

The proton NMR spectrum of 4-Ethoxyquinazoline is expected to show distinct signals
corresponding to the protons of the quinazoline ring system and the ethoxy substituent. The
aromatic region will feature signals for the five protons on the quinazoline core, while the
aliphatic region will display a characteristic quartet and triplet for the ethoxy group.
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Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift ()

Multiplicity Number of Protons  Assignment

pPpm

~8.85 S 1H H2 (Quinazoline ring)
~8.20 d 1H H5 (Quinazoline ring)
~8.00 d 1H H8 (Quinazoline ring)
~7.85 t 1H H7 (Quinazoline ring)
~7.65 t 1H H6 (Quinazoline ring)
~4.80 q 2H -O-CH2-CHs

~1.60 t 3H -O-CH2-CHs

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. Predicted

coupling constants (J) for the ethoxy group are in the range of 7-8 Hz.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Due to the lack of symmetry, ten distinct signals are expected for the ten carbon atoms of 4-

Ethoxyquinazoline.[1]

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)
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Chemical Shift (6) ppm

Assignment

~167.5 C4 (Quinazoline ring)
~160.0 C2 (Quinazoline ring)
~151.5 C8a (Quinazoline ring)
~134.5 C7 (Quinazoline ring)
~129.0 C5 (Quinazoline ring)
~127.5 C8 (Quinazoline ring)
~127.0 C6 (Quinazoline ring)
~122.5 C4a (Quinazoline ring)
~65.0 -O-CH2-CHs

~15.0 -O-CH2-CHs

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups within the molecule.

Table 3: Predicted IR Absorption Data

Wavenumber (cm~12) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
2980-2850 Strong Aliphatic C-H stretch

~1615, ~1575, ~1485

Medium-Strong

C=C and C=N stretching

(Quinazoline ring)

~1450 Medium CHz bending
~1380 Medium CHs bending
~1250-1050 Strong C-O stretching (Ether)
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Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity Assighment

174 High [M]* (Molecular ion)

159 Medium [M - CHs]*

146 High [M - C2H4]* (Loss of ethylene
via McLafferty rearrangement)

145 Medium [M - CzHs]*

118 Medium [M - C2Hs0O - H]*

103 Medium [C7HsN]*

76 Medium [CeHa]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above. These are based on standard laboratory practices for the analysis of small
organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-Ethoxyquinazoline (5-10 mg) would be dissolved in approximately 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) TMS as an internal standard. The *H
NMR spectrum would be recorded on a 500 MHz spectrometer with a spectral width of 16 ppm,
an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the 3C NMR
spectrum, a 125 MHz spectrometer would be used with a spectral width of 240 ppm, an
acquisition time of 1 second, and a relaxation delay of 2 seconds, with proton decoupling.

Infrared (IR) Spectroscopy
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The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or
liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded in
the range of 4000-400 cm~1 with a resolution of 4 cm~*. A background spectrum of the clean
ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an electron ionization
(EIl) source. The sample would be introduced via a direct insertion probe or a gas
chromatograph. The electron energy would be set to 70 eV. The mass analyzer would scan a
mass-to-charge ratio (m/z) range of 50-500 amu.

Spectroscopic Interpretation Workflow

The following diagram illustrates the general workflow for the interpretation of spectroscopic
data to elucidate the structure of an organic molecule like 4-Ethoxyquinazoline.
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Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 4-Ethoxyquinazoline. The presented 'H NMR, 13C NMR, IR, and Mass Spec data, along
with the generalized experimental protocols, offer a foundational resource for researchers
working with this compound. The structured interpretation of these spectra is crucial for
confirming the identity and purity of synthesized 4-Ethoxyquinazoline, thereby supporting its
advancement in drug discovery and development pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Spec) of 4-Ethoxyquinazoline]. BenchChem, [2025]. [Online PDF]. Available at:
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mass-spec-of-4-ethoxyquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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